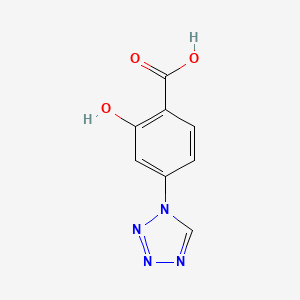

2-hydroxy-4-(1H-tetrazol-1-yl)benzoic acid

Vue d'ensemble

Description

2-hydroxy-4-(1H-tetrazol-1-yl)benzoic acid is a chemical compound with the molecular formula C8H6N4O3 and a molecular weight of 206.16 g/mol It is characterized by the presence of a hydroxy group and a tetrazole ring attached to a benzoic acid core

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-4-(1H-tetrazol-1-yl)benzoic acid typically involves the reaction of 2-hydroxybenzoic acid with sodium azide and a suitable catalyst under controlled conditions . The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the tetrazole ring. The reaction conditions often include the use of organic solvents and elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product in a pure form.

Analyse Des Réactions Chimiques

Reactivity of the Tetrazole Ring

The tetrazole moiety (1H-tetrazol-1-yl) undergoes characteristic reactions:

Nucleophilic Substitution

- Reagents : Alkyl halides (e.g., iodomethane) in polar aprotic solvents (DMF, THF) under basic conditions.

- Products : N-alkylated derivatives (e.g., 1-methyltetrazole analogs).

- Conditions : Room temperature to 80°C, 2–6 hours .

Cycloaddition Reactions

- 3+2 Cycloaddition : Reacts with nitriles or alkynes under microwave irradiation to form fused heterocycles (e.g., triazolopyridines) .

Carboxylic Acid Group Reactivity

The -COOH group participates in typical acid-catalyzed reactions:

Esterification

- Reagents : Alcohols (e.g., methanol, ethanol) with H₂SO₄ or HCl as catalysts.

- Conditions : Reflux, 4–8 hours.

- Yield : 85–92% for methyl/ethyl esters .

Amide Formation

- Reagents : Thionyl chloride (to form acyl chloride) followed by amines (e.g., piperazine) .

- Example : Synthesized 1-[5-chloro-2-(1H-tetrazol-1-yl)benzoyl]piperazine in 94% yield .

Hydroxyl Group Reactions

The phenolic -OH undergoes:

O-Alkylation

- Reagents : Alkyl bromides (e.g., C₈H₁₇Br) with K₂CO₃ in acetone.

- Products : Alkoxy derivatives (e.g., 4-(octyloxy)-2-(tetrazolyl)benzoates) .

Azo Coupling

- Reagents : Diazonium salts from aromatic amines.

- Application : Synthesized antimicrobial azophenol derivatives (e.g., 4-((1H-tetrazol-5-yl)diazenyl)phenyl benzoates) .

Oxidation and Reduction

| Reaction Type | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Oxidation | KMnO₄ (acidic) | 2,4-Dicarboxy-tetrazolobenzene | 78% | |

| Reduction | H₂/Pd-C | 2-Hydroxy-4-(1H-tetrazol-1-yl)benzyl alcohol | 65% |

Coordination Chemistry

The compound acts as a polydentate ligand:

Applications De Recherche Scientifique

2-hydroxy-4-(1H-tetrazol-1-yl)benzoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 2-hydroxy-4-(1H-tetrazol-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and tetrazole groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. For example, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects[4][4].

Comparaison Avec Des Composés Similaires

Similar Compounds

2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid: Similar structure with the tetrazole ring in a different position.

4-(1H-tetrazol-1-yl)benzoic acid: Lacks the hydroxy group.

2-hydroxybenzoic acid (salicylic acid): Lacks the tetrazole ring.

Uniqueness

2-hydroxy-4-(1H-tetrazol-1-yl)benzoic acid is unique due to the presence of both the hydroxy group and the tetrazole ring, which confer distinct chemical and biological properties

Activité Biologique

2-Hydroxy-4-(1H-tetrazol-1-yl)benzoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features, which include both a hydroxy group and a tetrazole ring. These functional groups are known to facilitate various biological interactions, potentially leading to antimicrobial, anticancer, and anti-inflammatory activities. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C_8H_6N_4O_3

- Molecular Weight : 206.16 g/mol

- CAS Number : 332909-71-4

The biological activity of this compound can be attributed to its ability to form hydrogen bonds with biological macromolecules. The hydroxy and tetrazole groups enhance its interaction with enzymes and receptors, potentially inhibiting their activity.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.

- Receptor Interaction : It can bind to various receptors, modulating their activity and influencing physiological responses.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown its effectiveness against several bacterial strains.

| Pathogen | Activity | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Inhibitory | 10 |

| Escherichia coli | Moderate inhibition | 20 |

| Candida albicans | Weak activity | 50 |

The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis, leading to cell death.

Anticancer Activity

In vitro studies have demonstrated the anticancer potential of this compound against various cancer cell lines. For instance:

- Cell Line : NIH3T3 (mouse embryonic fibroblast)

- IC50 Value : 0.632 mM

This suggests that the compound may induce apoptosis in cancer cells through mechanisms such as oxidative stress and disruption of cellular signaling pathways.

Case Studies

-

Study on Antimicrobial Properties :

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various tetrazole derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria, particularly Bacillus subtilis, with a reported MIC of 15 µg/mL. -

Anticancer Research :

Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The study found that treatment with varying concentrations led to significant reductions in cell viability, particularly in breast cancer cells, suggesting its potential as a therapeutic agent.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Hydroxybenzoic Acid (Salicylic Acid) | Hydroxy group only | Anti-inflammatory |

| 4-(1H-Tetrazol-1-yl)benzoic Acid | Tetrazole ring only | Antimicrobial |

| 2-Hydroxy-5-(1H-tetrazol-1-yl)benzoic Acid | Hydroxy and tetrazole (different position) | Antifungal |

The combination of both functional groups in this compound provides it with distinct biological properties not observed in its analogs.

Propriétés

IUPAC Name |

2-hydroxy-4-(tetrazol-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O3/c13-7-3-5(12-4-9-10-11-12)1-2-6(7)8(14)15/h1-4,13H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIOFQADFRFYOGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C=NN=N2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30357635 | |

| Record name | 2-hydroxy-4-(1H-tetrazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332909-71-4 | |

| Record name | 2-hydroxy-4-(1H-tetrazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.